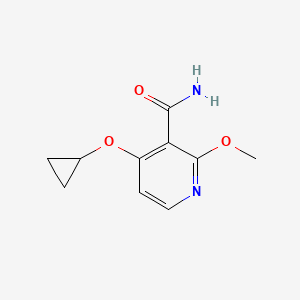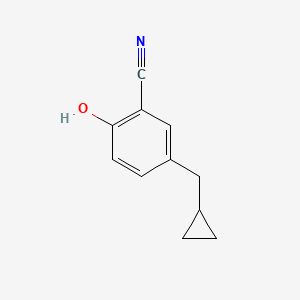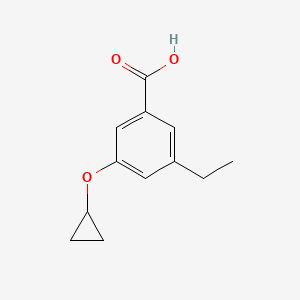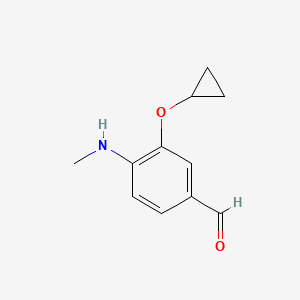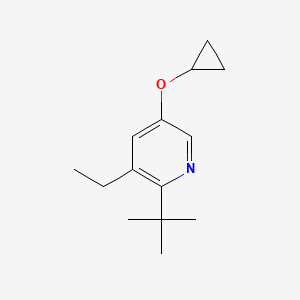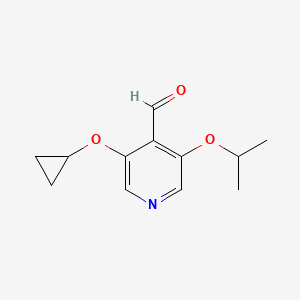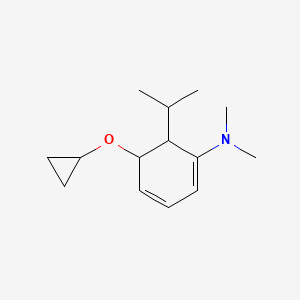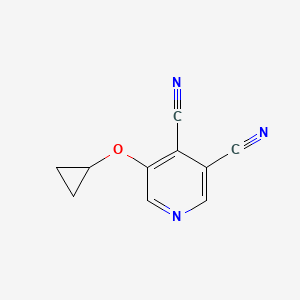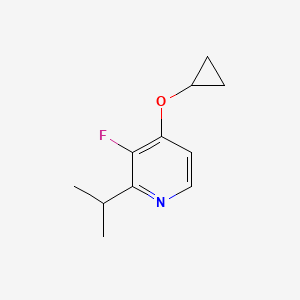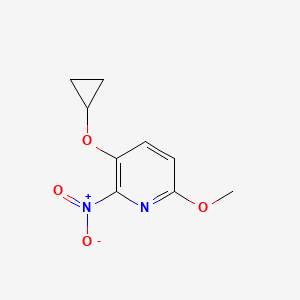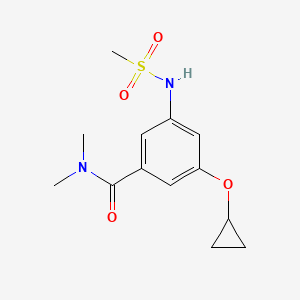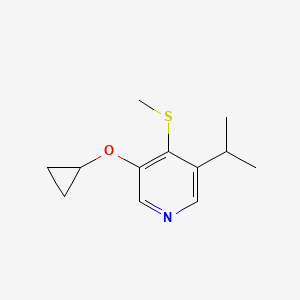
3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 g/mol . It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The cyclopropoxy and isopropyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in the function of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-isopropyl-5-methylpyridine: Similar structure but lacks the methylthio group.
3-Isopropoxy-5-(methylthio)pyridine: Similar structure but has an isopropoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the cyclopropoxy, isopropyl, and methylthio groups allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methylsulfanyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)10-6-13-7-11(12(10)15-3)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ICHOCJRNCJXFAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


